
6-Chlorochromone
描述
6-Chlorochromone, also known as 6-chloro-4H-chromen-4-one, is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 g/mol . It is a derivative of chromone, a naturally occurring compound found in various plants. This compound is characterized by the presence of a chlorine atom at the 6th position of the chromone ring, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorochromone typically involves the chlorination of chromone. One common method is the reaction of chromone with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
化学反应分析
Types of Reactions: 6-Chlorochromone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The chromone ring can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted chromones with various functional groups.
- Oxidized or reduced derivatives of chromone.
- Condensation products with extended conjugation .
科学研究应用
6-Chlorochromone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Chlorochromone involves its interaction with specific molecular targets. The chlorine atom at the 6th position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
- 6-Methylchromone
- 6-Methoxychromone
- 6-Fluorochromone
- 6-Bromochromone
Comparison: 6-Chlorochromone is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to other substituents like methyl, methoxy, fluorine, or bromine. These differences influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
6-chlorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZQATFTQAZCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345122 | |
| Record name | 6-Chlorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33533-99-2 | |
| Record name | 6-Chlorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chlorochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of 6-Chlorochromone?
A1: While the provided abstracts don't explicitly state the structural formula or molecular weight of this compound, they offer enough information to deduce them. This compound is a chromone derivative with a chlorine atom substituted at the 6th position of the chromone core structure.
Q2: What spectroscopic data is available for characterizing this compound and its derivatives?
A2: The research articles mention several spectroscopic techniques used to characterize this compound derivatives:
- IR Spectroscopy: Used to identify functional groups present in the molecule. [, ]
- 1H NMR and 13C NMR Spectroscopy: Provides information about the number and environment of hydrogen and carbon atoms in the molecule. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. []
- UV-Visible Spectroscopy: Investigates the electronic transitions within the molecule, providing information about its light absorption properties. []
Q3: Can you describe a synthetic route for producing a this compound derivative with a specific substitution?
A3: One of the articles details the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. [, ] This method involves several steps:
Q4: What are the potential applications of this compound derivatives in medicinal chemistry?
A4: One study highlights the potential of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones in synthesizing chromone-based beta-turn peptidomimetics. [] Peptidomimetics are molecules that mimic the structure and biological activity of peptides, making them valuable tools in drug discovery.
Q5: How does the 6-substituent influence the biological activity of chromone derivatives?
A5: Research comparing various 6-substituted ethyl chroman-2-carboxylates (including 6-chloro, phenyl, and phenoxy analogs) in a hyperlipidemic rat model reveals the impact of the substituent on antilipidemic activity. [] Interestingly, the this compound ester showed activity in both normal and hyperlipidemic rats, whereas the 6-chlorochromanone ester was inactive. This suggests that chromones and chromans may exert antilipidemic effects through different mechanisms.
Q6: Has the crystal structure of any this compound derivative been determined?
A6: Yes, one of the articles reports the crystal structure of 2-phenyl-4-(this compound-3-methylene)azlactone, obtained through X-ray diffraction analysis. [] The compound crystallizes in the monoclinic system with the space group P21/c. This structural information can be valuable for understanding the compound's interactions with biological targets.
Q7: What computational chemistry approaches have been applied to study this compound derivatives?
A7: While the provided abstracts don't explicitly mention specific computational studies, they allude to the potential for such research. For example, the exploration of structure-activity relationships in 6-substituted chromones [] suggests that computational techniques like QSAR (Quantitative Structure-Activity Relationship) modeling could be used to predict the activity of novel derivatives. Furthermore, the availability of crystal structure data [] opens avenues for molecular docking studies to investigate the binding modes of these compounds with potential biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


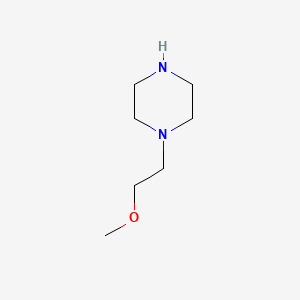
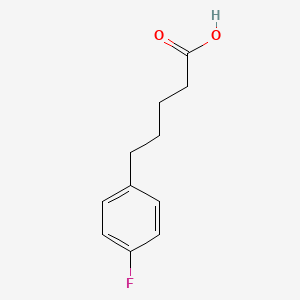

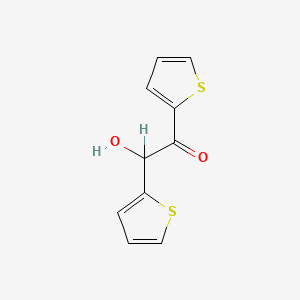
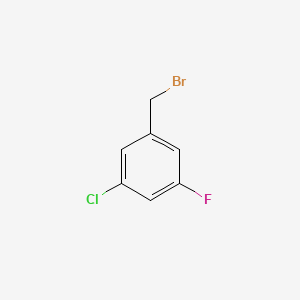
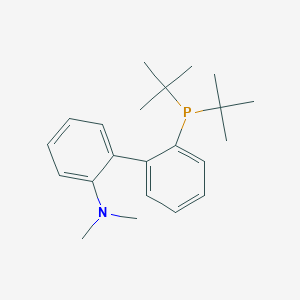
![[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine](/img/structure/B1349325.png)
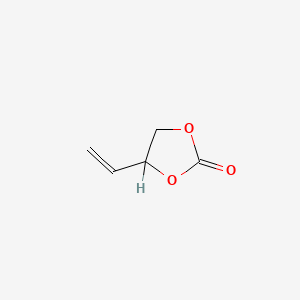
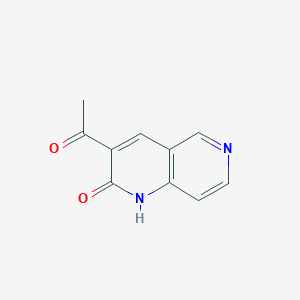
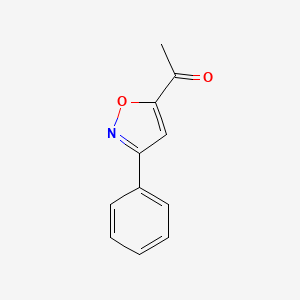
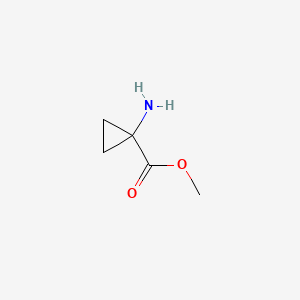
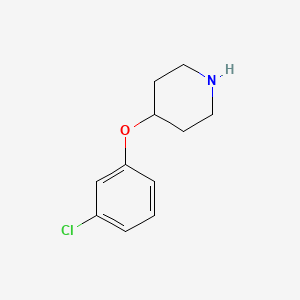

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)
